molecular formula C37H69N11O9 B14261281 H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH CAS No. 249620-10-8

H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH

Katalognummer: B14261281
CAS-Nummer: 249620-10-8
Molekulargewicht: 812.0 g/mol
InChI-Schlüssel: FROZVGWPPIBPEZ-UIRCOLITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH is a peptide consisting of the amino acids valine, leucine, alanine, glutamine, leucine, leucine, and arginine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like methionine and cysteine, leading to the formation of sulfoxides and disulfides.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents for modifying specific amino acid residues.

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Wissenschaftliche Forschungsanwendungen

H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH: has several applications in scientific research:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of peptides in cellular processes and signaling pathways.

    Medicine: Exploring therapeutic potentials, such as antimicrobial or anticancer activities.

    Industry: Developing peptide-based materials and products.

Wirkmechanismus

The mechanism of action of H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with different amino acid composition.

    H-Ala-Ser-Asp-Arg-Ser-Asn-Ala-Thr-Gln-Leu-Asp-Gly-Pro-Ala-Gly-Ala-Leu-Leu-Leu-Arg-Leu-Val-Gln-Leu-Ala-Gly-Ala-Pro-Glu-Pro-Phe-Glu-Pro-Ala-Gln-Pro-Asp-Ala-Tyr-OH: Another peptide with a distinct sequence and potential biological activities.

Uniqueness

H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH: is unique due to its specific sequence of amino acids, which determines its structure and function. The presence of multiple leucine residues may influence its hydrophobicity and interaction with other molecules.

Eigenschaften

CAS-Nummer

249620-10-8

Molekularformel

C37H69N11O9

Molekulargewicht

812.0 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C37H69N11O9/c1-18(2)15-25(48-35(55)29(39)21(7)8)32(52)43-22(9)30(50)44-23(12-13-28(38)49)31(51)46-27(17-20(5)6)34(54)47-26(16-19(3)4)33(53)45-24(36(56)57)11-10-14-42-37(40)41/h18-27,29H,10-17,39H2,1-9H3,(H2,38,49)(H,43,52)(H,44,50)(H,45,53)(H,46,51)(H,47,54)(H,48,55)(H,56,57)(H4,40,41,42)/t22-,23-,24-,25-,26-,27-,29-/m0/s1

InChI-Schlüssel

FROZVGWPPIBPEZ-UIRCOLITSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.